1-Demethylcolchicine
Overview
Description
1-Demethylcolchicine is a derivative of colchicine, a pseudoalkaloid isolated from Colchicum autumnale, known for its potent anticancer properties due to its strong antimitotic activity. The compound is obtained by regioselective demethylation of colchicine, which affects its biological properties. This modification is part of a broader exploration of colchicine analogs for improved therapeutic profiles, particularly in cancer treatment .
Synthesis Analysis
The synthesis of 1-demethylcolchicine involves selective demethylation of colchicine. This process has been refined to improve yields and purity, as demonstrated in a study where 1-demethylcolchicine was condensed with (14C) CH3I to produce (1-methoxy 14C) colchicine with a high radiochemical purity . Additionally, the synthesis of various colchicine derivatives, including those with demethylated sites, has been explored to understand the structure-activity relationship and to enhance biological activity .
Molecular Structure Analysis
The molecular structure of demethylated colchicine derivatives has been studied using techniques such as X-ray crystallography. For instance, demethylisothiocolchicine, a related compound, was found to have a similar overall shape to active colchicine derivatives but with a different conformation of one methoxy group . These structural insights are crucial for understanding the interaction of these compounds with biological targets such as tubulin.
Chemical Reactions Analysis
The chemical reactivity of 1-demethylcolchicine and its analogs has been investigated in the context of their antiproliferative effects. For example, the synthesis of novel thiocolchicines and their evaluation in tubulin binding assays have shown that certain demethylated derivatives exhibit high potency, comparable to colchicine itself . The formation of isomers in chloroform solution for certain O-acetylated colchinoids and thio analogs also highlights the dynamic chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-demethylcolchicine and its analogs have been assessed through antiproliferative activity assays and in silico evaluations. These studies have confirmed attractive biological profiles for the synthesized compounds. Modifications at specific sites, such as the H-donor and H-acceptor sites at C1 in thiocolchicine, have been shown to effectively control hydration affinity and solubility, which are important for the compound's biological activity and pharmacokinetic properties .
Scientific Research Applications
Synthesis and Isolation
1-Demethylcolchicine has been studied for its synthesis and isolation processes. Pontikis et al. (1983) successfully achieved the synthesis of 1-demethylcolchicine by selectively demethylating colchicine and condensing it with (14C) CH3 I, resulting in a product with a high radiochemical purity of 99% (Pontikis, Nguyen-Hoang-Nam, Hoellinger, & Pichat, 1983).
Biological Effects
1-Demethylcolchicine and its derivatives have been evaluated for their biological effects. For instance, Rösner et al. (1981) examined various colchicine derivatives for their potency in lymphocytic leukemia screens and their binding to microtubule protein, identifying that the most potent compounds were N-acylated analogues of colchicine and demecolcine (Rösner et al., 1981).
Pharmacological Potential
The pharmacological potential of 1-Demethylcolchicine and related compounds has been a subject of investigation. Joshi et al. (2010) isolated colchicine and related alkaloids from Gloriosa superba seeds and tested them for anti-inflammatory activity, highlighting the superior effectiveness of colchicine as an anti-inflammatory agent compared to phenylbutazone (Joshi, Priya, & Mathela, 2010).
Metabolic Transformation
The metabolic transformation of 1-Demethylcolchicine has also been explored. Siebert et al. (1975) investigated colchicine and its derivatives for their inhibitory action against various phosphatases, identifying O10-demethylcolchicine (colchiceine) as a potent inhibitor, which could be reactivated by divalent cations (Siebert, Schönharting, Ott, & Surjana, 1975).
Microbial Transformations
Microbial transformations of colchicine to produce 1-Demethylcolchicine and other derivatives have been studied to optimize pharmaceutical applications. For instance, Hufford et al. (1979) screened microorganisms for their ability to transform colchicine, selecting Streptomyces spectabilis and Streptomyces griseus based on their production of O2-demethylcolchicine and O3-demethylcolchicine (Hufford, Collins, & Clark, 1979).
properties
IUPAC Name |
N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDJTYPTSDFND-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Demethylcolchicine | |
CAS RN |
3464-68-4 | |
Record name | 1-Demethylcolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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